molecular formula C22H42BrNO2 B13741163 2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide CAS No. 101474-34-4

2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide

Cat. No.: B13741163
CAS No.: 101474-34-4
M. Wt: 432.5 g/mol
InChI Key: BNDODZZYZIOJBE-UHFFFAOYSA-M
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Description

Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide: is a quaternary ammonium compound known for its unique structure and potential applications in various fields. This compound features a butyl group, a diethylazanium moiety, and a bromide ion, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,2-dicyclopentylacetic acid with an appropriate alcohol to form the ester intermediate.

    Quaternization: The ester intermediate is then reacted with diethylamine to form the quaternary ammonium compound.

    Bromination: Finally, the quaternary ammonium compound is treated with hydrobromic acid to introduce the bromide ion.

The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:

    Bulk Esterification: Large quantities of 2,2-dicyclopentylacetic acid are esterified using industrial-grade alcohols.

    Continuous Quaternization: The ester is continuously fed into reactors containing diethylamine under controlled conditions.

    Bromide Introduction: The final step involves the addition of hydrobromic acid in a controlled manner to ensure complete bromination.

Chemical Reactions Analysis

Types of Reactions

Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide has diverse applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants.

Mechanism of Action

The mechanism of action of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can form complexes with proteins, altering their function and activity.

Comparison with Similar Compounds

Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium bromide: Known for its use as a surfactant and antimicrobial agent.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.

Uniqueness: : The unique structure of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide, with its bulky dicyclopentyl groups, provides distinct steric and electronic properties, making it suitable for specialized applications where other quaternary ammonium compounds may not be effective.

Properties

CAS No.

101474-34-4

Molecular Formula

C22H42BrNO2

Molecular Weight

432.5 g/mol

IUPAC Name

butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium;bromide

InChI

InChI=1S/C22H42NO2.BrH/c1-4-7-16-23(5-2,6-3)17-18-25-22(24)21(19-12-8-9-13-19)20-14-10-11-15-20;/h19-21H,4-18H2,1-3H3;1H/q+1;/p-1

InChI Key

BNDODZZYZIOJBE-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

Origin of Product

United States

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